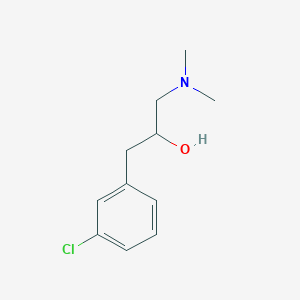

1-(3-氯苯基)-3-(二甲基氨基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

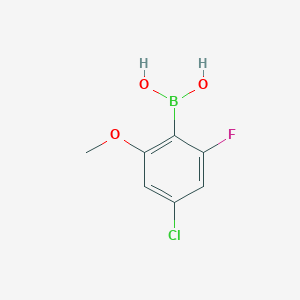

The compound 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol is a chemical of interest due to its potential pharmacological properties. It is related to a class of compounds that have been studied for their antidepressant activity. Specifically, it is an analogue of a compound that has shown potent reserpine-prevention activity in mice, which is a model for evaluating antidepressant-like effects .

Synthesis Analysis

The synthesis of analogues like 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol involves the regiospecific ring opening of a suitably functionalized 1,1-diaryl-2,3-epoxypropane. This precursor is typically obtained in three stages starting from the corresponding benzophenone. The synthesis route is part of a broader effort to create potential antidepressant agents with reduced anticholinergic side effects compared to existing treatments such as imipramine .

Molecular Structure Analysis

While the specific molecular structure of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol is not detailed in the provided papers, related compounds have been analyzed. For instance, the molecular structure of 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone shows that the dimethylaminophenyl group is nearly coplanar with the central propenone group, indicating potential planarity in similar compounds . Another related compound, (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, synthesized using a solvent-free method, has a chlorophenyl ring that makes a dihedral angle with the central propenone unit, suggesting that the molecular structure of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol may also exhibit significant dihedral angles between its functional groups .

Chemical Reactions Analysis

The chemical reactivity and interactions of similar compounds have been studied using various computational methods. For example, DFT and TD-DFT/PCM calculations have been used to analyze the molecular structure, spectroscopic characterization, and NLO and NBO analyses of related dyes containing chlorophenyl and dimethylamino phenyl groups. These studies provide insights into the intermolecular electronic interactions, stabilization energies, and reactivity descriptors, which could be relevant for understanding the reactivity of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol are not directly reported in the provided papers. However, the properties of structurally related compounds can offer some insights. For instance, the crystal packing and hydrogen bonding patterns of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been described, which could suggest similar solid-state properties for the compound . Additionally, the weak C–H⋯π interactions observed in the crystal structure of 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone might also be relevant for the physical properties of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol .

科学研究应用

非肽激动剂发现

1-(3-氯苯基)-3-(二甲基氨基)丙醇已显示出作为选择性非肽激动剂在发现和开发针对尿苷-II受体的药物方面具有潜力。通过功能性细胞筛选鉴定出的这种化合物表现出选择性激动特性,使其成为一种有前途的药理学研究工具和潜在的药物引物,在治疗干预中特别是在调节尿苷-II受体方面具有重要作用(Croston et al., 2002)。

有机合成中的不对称炔基化反应

该化合物已被应用于不对称合成领域,特别是在氯乙醛的不对称炔基化中,导致高产率和优异的对映选择性。在这一过程中产生的手性三氯甲基醇是开发药用重要构建块的宝贵中间体,展示了该化合物在促进高效和对映选择性化学转化中的重要作用(Jiang & Si, 2004)。

药物合成中的对映选择还原

在药物合成中,特别是在抗抑郁药物的制备中,该化合物是一个关键中间体。它参与了β-氨基酮的对映选择性还原,这是合成某些抗抑郁药物的关键步骤。酮还原酶酶工程的进展进一步提高了该过程的效率和对映选择性,展示了该化合物在生物催化合成治疗相关分子中的作用(Zhang et al., 2015)。

化学库中的结构多样性

该化合物作为生成结构多样性化学库的基础物质。它经历各种烷基化和环闭合反应,导致一系列具有潜在药理活性的化合物。这种多功能性凸显了它在药物发现和新型治疗剂开发中的重要性(Roman, 2013)。

属性

IUPAC Name |

1-(3-chlorophenyl)-3-(dimethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-13(2)8-11(14)7-9-4-3-5-10(12)6-9/h3-6,11,14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBKRRSLHVGQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC1=CC(=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane](/img/structure/B2500292.png)

![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)

![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)

![N-(3-methoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2500304.png)

![N-(3-morpholin-4-ylpropyl)-2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2500305.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)